

Application Notes and Protocols for ONX-0914 TFA

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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B8176041

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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular-mass polypeptide 7), also designated as $\beta 5i$. [1][2] As a selective inhibitor, it shows minimal cross-reactivity with the constitutive proteasome, making it a valuable tool in immunology, oncology, and inflammation research.[3] The trifluoroacetate (TFA) salt of ONX-0914 is a common formulation for research purposes. Understanding the stability and proper storage of this compound is critical for ensuring the reliability and reproducibility of experimental results.

These application notes provide a summary of the available data on the stability and storage of **ONX-0914 TFA**, along with detailed protocols for its handling and for conducting stability assessments.

Storage and Stability of ONX-0914 TFA

Proper storage of **ONX-0914 TFA** is essential to maintain its integrity and activity. The following recommendations are based on information provided by various suppliers.

Summary of Storage Conditions

Form	Storage Temperature	Duration	Recommendations
Solid (Powder)	-20°C	Up to 3 years	Store in a tightly sealed container, protected from moisture.
Stock Solution	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	
In Vivo Working Solution	Room Temperature	Same day use	Prepare fresh on the day of the experiment.

Note on Solvents: ONX-0914 is soluble in DMSO and ethanol. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[3]

Quantitative Stability Data

As of the last update, specific quantitative stability data from forced degradation studies (e.g., degradation rates under various stress conditions) for **ONX-0914 TFA** are not extensively available in the public domain. Researchers are advised to perform their own stability assessments for their specific formulations and experimental conditions.

Experimental Protocols

The following protocols provide a framework for the preparation of **ONX-0914 TFA** solutions and for conducting stability studies.

Protocol for Preparation of Stock and Working Solutions

Materials:

- **ONX-0914 TFA** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated pipettes

Procedure for 10 mM Stock Solution:

- Equilibrate the vial of **ONX-0914 TFA** solid to room temperature before opening to prevent moisture condensation.
- Aseptically weigh the required amount of **ONX-0914 TFA**. The molecular weight of ONX-0914 is 580.67 g/mol .
- Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
- Vortex briefly to ensure complete dissolution. If necessary, gentle warming (e.g., 37°C for 10 minutes) or sonication can be used.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Procedure for In Vitro Working Solutions:

- Thaw an aliquot of the 10 mM stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
- Mix thoroughly by gentle pipetting.
- Use the working solution immediately.

Procedure for In Vivo Working Solutions:

- It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
- A common vehicle for in vivo administration involves a multi-component solvent system. An example formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Prepare the vehicle by sequentially adding and mixing the components.
- Add the required volume of the **ONX-0914 TFA** stock solution to the vehicle to achieve the final desired concentration.
- Mix thoroughly to ensure a homogenous solution.

Proposed Protocol for Forced Degradation Study

This protocol is a general guideline for assessing the intrinsic stability of **ONX-0914 TFA** under various stress conditions. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.

a) Hydrolytic Degradation:

- Prepare solutions of **ONX-0914 TFA** (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and purified water (neutral).
- Incubate the solutions at a controlled temperature (e.g., 60°C).
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the acidic and alkaline samples before analysis.
- Analyze all samples by a stability-indicating HPLC method.

b) Oxidative Degradation:

- Prepare a solution of **ONX-0914 TFA** (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

- Store the solution at room temperature, protected from light.
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analyze the samples by HPLC.

c) Photolytic Degradation:

- Expose a solution of **ONX-0914 TFA** (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Maintain a control sample in the dark at the same temperature.
- Collect samples at appropriate time points.
- Analyze the samples by HPLC.

d) Thermal Degradation:

- Place the solid **ONX-0914 TFA** in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
- Collect samples at various time points (e.g., 1, 3, 7, 14 days).
- Prepare solutions of the collected solid samples and analyze by HPLC.

Proposed HPLC-UV Method for Stability Analysis

This method is a starting point and may require optimization for specific applications.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient:

- 0-5 min: 95% A, 5% B
- 5-25 min: Linear gradient to 5% A, 95% B
- 25-30 min: 5% A, 95% B
- 30.1-35 min: Re-equilibration at 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: UV at 280 nm (or a more suitable wavelength determined by UV scan).
- Injection Volume: 10 µL.

Proposed LC-MS/MS Method for Degradant Identification

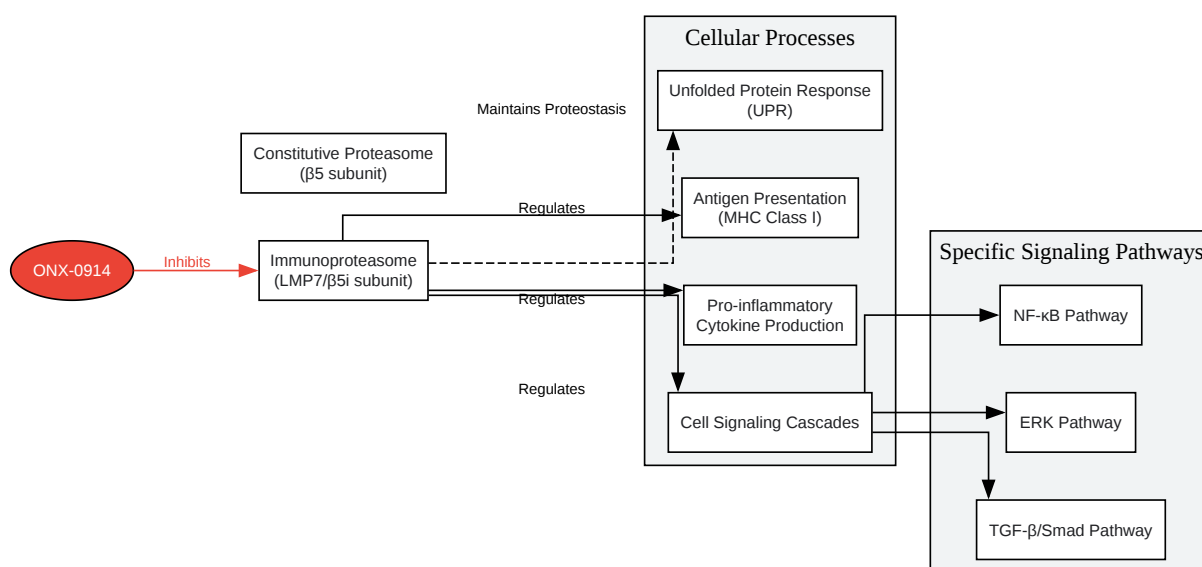
For the identification of potential degradation products, a high-resolution mass spectrometer coupled with liquid chromatography is recommended.

- Utilize the same HPLC method as described above, or a compatible method with volatile mobile phases (e.g., using formic acid instead of TFA if signal suppression is observed).
- Analyze the stressed samples using a mass spectrometer capable of high-resolution and tandem MS (MS/MS) analysis.
- Compare the mass spectra of the degradation products with that of the parent ONX-0914 molecule.
- Use the accurate mass measurements to propose elemental compositions for the degradation products.
- Perform MS/MS fragmentation analysis to elucidate the structures of the degradation products.

Signaling Pathways and Experimental Workflows

ONX-0914 Signaling Pathway

ONX-0914 selectively inhibits the LMP7 subunit of the immunoproteasome. This inhibition leads to a cascade of downstream effects, impacting several key signaling pathways involved in immune regulation and cellular stress. The diagram below illustrates the major pathways affected by ONX-0914.

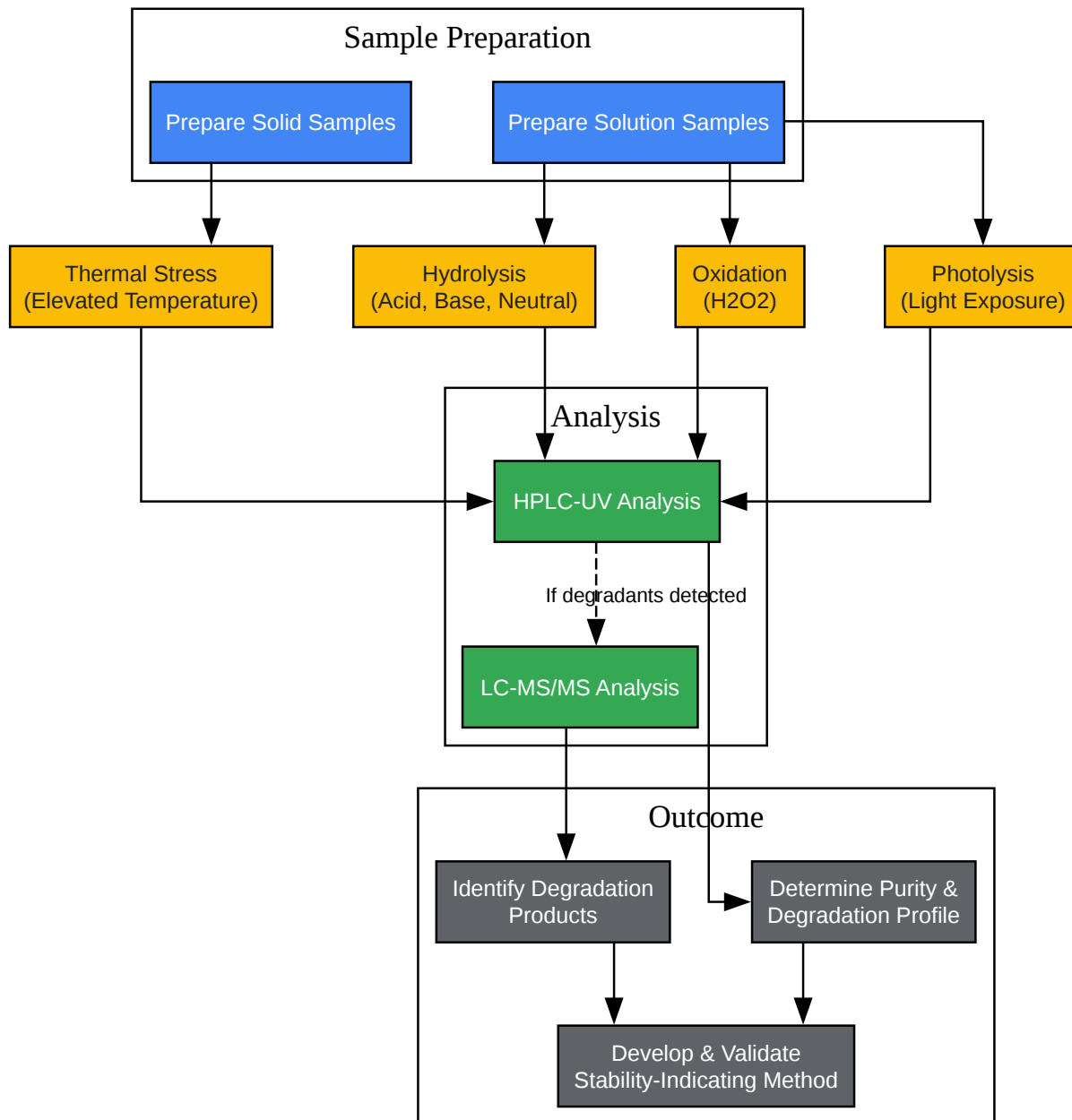


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Figure 1: Simplified signaling pathway of ONX-0914.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of **ONX-0914 TFA**.



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Figure 2: Workflow for **ONX-0914 TFA** stability testing.

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